N-Methyl-N-(3-tolyl)methanesulphonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13NO2S |
|---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
N-methyl-N-(3-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C9H13NO2S/c1-8-5-4-6-9(7-8)10(2)13(3,11)12/h4-7H,1-3H3 |
InChI Key |
RPOSUDVWEHYABG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C |
Origin of Product |
United States |
Structural Characterization and Elucidation of N Methyl N 3 Tolyl Methanesulphonamide
Spectroscopic Analysis
Specific ¹H NMR data for N-Methyl-N-(3-tolyl)methanesulphonamide, including chemical shifts (δ) and spin-spin coupling constants (J), are not available in the reviewed literature. A detailed analysis of the proton signals corresponding to the methyl groups (N-CH₃ and S-CH₃) and the aromatic protons of the 3-tolyl group cannot be provided without experimental data.
Experimental ¹³C NMR data for this compound is not available. Consequently, the chemical shifts for the carbon atoms of the N-methyl, S-methyl, and 3-tolyl groups cannot be assigned.
While studies on the correlation of NMR chemical shifts with Hammett substituent parameters exist for various series of N-arylsulfonamides, no such study specifically including this compound has been found.
Although general characteristic vibrational frequencies for functional groups present in this compound (such as S=O, S-N) are known from studies of analogous compounds, the specific IR spectrum for this compound is not available. Therefore, a detailed assignment of its characteristic vibrational modes cannot be presented.
No high-resolution mass spectrometry data for this compound has been reported in the searched literature. As a result, the accurate mass determination and elemental composition confirmation for this compound cannot be provided.
Structural Analysis of this compound Not Publicly Available
A comprehensive search of scientific literature and crystallographic databases has revealed no publicly available single-crystal X-ray diffraction data for the compound this compound. As a result, a detailed analysis of its solid-state structural characterization, as requested, cannot be provided at this time.
The elucidation of a compound's crystal structure is a fundamental step in understanding its chemical and physical properties. This process involves growing a single crystal of the substance, which is then subjected to X-ray diffraction. The resulting diffraction pattern allows for the determination of the precise arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and torsion angles. Furthermore, it provides insights into the intermolecular interactions that govern the crystal packing.
Without experimental crystallographic data for this compound, key structural parameters remain unknown. These include:
Crystal Growth and Crystallographic Data Collection Protocols: The specific conditions required to grow a suitable single crystal and the instrumental parameters used for data collection have not been reported.
Unit Cell Parameters and Space Group: The dimensions of the unit cell (the basic repeating unit of the crystal lattice) and the symmetry operations that describe the crystal's structure (the space group) are undetermined.
Molecular Conformation: The three-dimensional arrangement of the molecule in the solid state, including critical torsion angles such as the C—S—N—C dihedral angle, has not been experimentally determined.
Intermolecular Interactions and Crystal Packing: A detailed understanding of how individual molecules of this compound pack together in the crystal is not possible. This includes the identification of potential hydrogen bonding networks (such as C—H⋯O or N—H⋯O interactions) and the quantitative analysis of intermolecular contacts through techniques like Hirshfeld surface analysis.
While crystallographic data for related sulfonamide compounds exist, these cannot be used to accurately describe the specific structural features of this compound, as minor changes in molecular structure can lead to significant differences in crystal packing and conformation.
Therefore, the generation of an article with the requested detailed structural analysis is contingent upon the future experimental determination and publication of the crystal structure of this compound.
Conformational and Stereochemical Insights of N Methyl N 3 Tolyl Methanesulphonamide
Conformational Preferences of the N-Methyl-N-(3-tolyl)methanesulfonamide Group
The conformational landscape of N-Methyl-N-(3-tolyl)methanesulphonamide is primarily defined by the rotation around the sulfur-nitrogen (S-N) and nitrogen-aryl (N-C) bonds. Theoretical and experimental studies on analogous N-arylsulfonamides suggest that the molecule likely adopts a preferred conformation where the tolyl ring is oriented roughly perpendicular to the plane defined by the S-N-C (methyl) atoms. This arrangement is a result of minimizing steric hindrance between the ortho hydrogens of the tolyl group and the bulky methanesulfonyl moiety.
A representative table of expected torsion angles for the lowest energy conformer, based on data from analogous compounds, is presented below.
| Torsion Angle | Description | Expected Value (degrees) |
|---|---|---|
| C1(tolyl)-C2(tolyl)-N-S | Rotation of the tolyl group relative to the N-S bond | ~90° |
| C(methyl)-S-N-C(tolyl) | Defines the relative position of the methyl and tolyl groups | ~70° - 90° |
| O1-S-N-C(tolyl) | Orientation of a sulfonyl oxygen relative to the tolyl group | Varies |
Influence of Substituent Effects on the Conformational Landscape
Substituents on the aryl ring play a significant role in modulating the conformational landscape of N-arylsulfonamides. In this compound, the methyl group at the meta-position of the tolyl ring is not expected to exert a strong steric effect on the preferred conformation around the N-C bond, unlike an ortho-substituent which would significantly hinder rotation.
However, the electronic effect of the 3-methyl group can influence the rotational barrier around the S-N bond. Electron-donating groups on the aryl ring can increase the electron density on the nitrogen atom, potentially strengthening the partial double bond character of the S-N bond through resonance. This increased double bond character would, in turn, lead to a higher energy barrier for rotation. Studies on related systems like N-arylsulphenyl-N-benzylurethanes have shown that substituent effects on rotational barriers can be explained through molecular orbital models. While the 3-methyl group is only weakly electron-donating, its presence is expected to slightly increase the rotational barrier compared to an unsubstituted N-phenyl analogue.
Dynamic Processes and Conformational Interconversion
Due to the partial double bond character of the S-N bond, rotation around this bond in N,N-disubstituted sulfonamides is often restricted, leading to a dynamic equilibrium between different conformers at room temperature. This phenomenon, known as hindered rotation, can be observed and quantified using dynamic nuclear magnetic resonance (DNMR) spectroscopy.
At low temperatures, the interconversion between conformers is slow on the NMR timescale, and separate signals for the N-methyl and other protons in each distinct conformational environment may be observed. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the separate signals broaden and merge into a single, time-averaged signal. By analyzing the line shape changes in the NMR spectra at different temperatures, the rate constant for the rotational process can be determined, and from this, the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. For N,N-disubstituted amides and sulfonamides, these barriers are typically in a range that is readily accessible by DNMR techniques.
The following table provides hypothetical, yet representative, data for a DNMR study on this compound, based on values observed for similar molecules.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Δν (N-methyl signals) | Chemical shift difference at low temperature | 25 Hz |
| Tc (Coalescence Temperature) | Temperature at which signals merge | 320 K (47 °C) |
| ΔG‡ (Rotational Barrier) | Free energy of activation for S-N bond rotation | ~18-22 kcal/mol |
Experimental and Computational Approaches to Conformational Analysis
The study of conformational and stereochemical properties of molecules like this compound relies on a combination of experimental and computational methods.
Experimental Approaches:
X-ray Crystallography: This technique provides the most definitive information about the molecular conformation in the solid state. Analysis of crystal structures of analogous compounds, such as N-(3-methylphenyl)methanesulfonamide, reveals precise bond lengths, bond angles, and torsion angles, offering a static picture of the molecule's preferred geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying conformation in solution. One-dimensional NMR provides information on the time-averaged structure, while two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between atoms, helping to establish the relative orientation of different parts of the molecule. As discussed previously, dynamic NMR (DNMR) is specifically used to measure the energy barriers associated with conformational interconversions.
Computational Approaches:
Computational Chemistry and Theoretical Investigations of N Methyl N 3 Tolyl Methanesulphonamide
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the fundamental electronic properties and geometric structure of a molecule. Methods such as ab initio calculations and Density Functional Theory (DFT) are central to these investigations, offering a balance between accuracy and computational cost.
Ab initio and, more commonly, Density Functional Theory (DFT) methods are used to predict the ground-state molecular geometry and electronic structure of N-Methyl-N-(3-tolyl)methanesulphonamide. DFT, particularly using hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) or 6-311G+(d,p), has proven effective for studying sulfonamide systems. nih.govnih.govresearchgate.net
Studies on analogous aryl sulfonamides have shown that the geometry around the sulfur atom is typically a distorted tetrahedron, and the orientation of the aryl group relative to the S-N bond is a critical conformational feature. nih.gov The electronic structure analysis from these calculations reveals the distribution of electron density across the molecule, which is fundamental to understanding its chemical properties.
| Parameter | Typical Calculated Value (Å or °) | Methodology Reference |
|---|---|---|
| S=O Bond Length | ~1.43 - 1.45 Å | nih.gov |
| S-N Bond Length | ~1.65 - 1.70 Å | nih.gov |
| S-C (aryl) Bond Length | ~1.76 - 1.78 Å | nih.gov |
| O=S=O Bond Angle | ~120 - 122° | nih.gov |
| C-S-N Bond Angle | ~105 - 108° | nih.gov |
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results to confirm molecular structures. DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is a common approach for calculating the magnetic shielding tensors of nuclei, from which ¹H and ¹³C NMR chemical shifts are derived. doi.org
For this compound, these calculations would predict the chemical shifts for the protons and carbons of the tolyl ring, the N-methyl group, and the S-methyl group. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). researchgate.net Comparing the calculated spectrum with the experimental one serves as a rigorous test of the computed geometry and provides confidence in the structural assignment. nih.govdoi.org
| Proton Group | Experimental δ (ppm) | Calculated δ (ppm) | Methodology Reference |
|---|---|---|---|
| Aromatic-H | 7.20 - 7.80 | 7.15 - 7.85 | doi.org |
| N-CH₃ | ~2.80 | ~2.85 | researchgate.net |
| S-CH₃ | ~3.00 | ~3.05 | researchgate.net |
The electronic properties of this compound can be deeply analyzed by examining its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov
For a typical aryl sulfonamide, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO may be distributed over the sulfonyl group. nih.gov This distribution helps predict how the molecule will interact with other reagents. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from the DFT calculations. These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions. nih.gov
Molecular Modeling and Simulation Methodologies
While quantum mechanics provides a detailed electronic picture, it is computationally expensive for studying large systems or long-timescale phenomena. Molecular modeling and simulation, which use classical mechanics principles, are employed to study the conformational dynamics and intermolecular interactions of molecules like this compound.
Molecular dynamics (MD) simulations rely on a "force field," which is a set of potential energy functions and associated parameters that describe the interactions between atoms. The accuracy of an MD simulation is highly dependent on the quality of these parameters. While general-purpose force fields like GAFF, CHARMM, and OPLS/AA exist, they may not always have accurate parameters for less common functional groups like sulfonamides. researchgate.netacs.org
Therefore, a crucial step is the development and refinement of force field parameters specifically for sulfonamide systems. This process often involves using high-level ab initio or DFT calculations on model compounds to derive parameters for bond stretching, angle bending, and torsional (dihedral) potentials, as well as non-bonded parameters like atomic charges and van der Waals terms. researchgate.net For sulfonamides, accurately parameterizing the torsions around the S-N and S-C bonds is critical for correctly reproducing the molecule's conformational preferences. researchgate.net The development of polarizable force fields, which account for electronic induction, represents a further refinement for accurately modeling the electrostatic interactions of polar moieties like the sulfonyl group. acs.org
This compound is a flexible molecule with several rotatable bonds, primarily the C(aryl)-S, S-N, and N-C bonds. This flexibility gives rise to multiple possible three-dimensional arrangements, or conformers. Understanding which conformers are most stable and how the molecule transitions between them is essential for describing its behavior.
Computational techniques like conformational sampling and energy minimization are used to explore the potential energy surface of the molecule. nih.gov This can be done by systematically rotating key dihedral angles and calculating the energy of the resulting structure, a process known as a potential energy surface scan. This helps identify local and global energy minima, which correspond to stable conformers, and the energy barriers between them. nih.gov Molecular dynamics simulations also serve as a powerful tool for conformational sampling, as they simulate the natural movement of the molecule at a given temperature, allowing it to explore different conformational states over time. Studies on related N-aryl amides and sulfonamides have often focused on identifying folded or extended conformations and determining the influence of steric and electronic effects on their relative stability. researchgate.netrsc.org
Investigation of Intramolecular Interactions and Stability
A comprehensive search of scientific literature and computational chemistry databases did not yield specific theoretical investigations or computational studies focused on the intramolecular interactions and stability of this compound. Consequently, detailed research findings and specific data tables regarding its conformational analysis, bond parameters, and non-covalent interactions are not available in the public domain at this time.
While computational studies on other sulphonamide-containing molecules exist, providing insights into general conformational preferences, hydrogen bonding capabilities, and the nature of intramolecular forces in this class of compounds, a direct application of these findings to this compound would be speculative without specific calculations for this molecule. nih.govresearchgate.netnih.govnih.gov
For this compound, a computational analysis would be necessary to:
Determine the preferred three-dimensional structure and the rotational barriers around key single bonds.
Quantify the electronic effects of the 3-tolyl and N-methyl groups on the sulphonamide moiety.
Map the electrostatic potential to identify regions susceptible to intermolecular interactions.
Analyze weak intramolecular interactions, such as C-H···O or C-H···π interactions, which could influence its conformational landscape and crystal packing.
Without such specific studies, a detailed and scientifically accurate discussion on the intramolecular interactions and stability of this compound cannot be provided.
Reactivity and Reaction Pathways Involving N Methyl N 3 Tolyl Methanesulphonamide and Analogues
Functional Group Transformations and Derivatization Reactions
The structure of N-Methyl-N-(3-tolyl)methanesulphonamide offers several sites for functional group transformations and derivatization, which are crucial for the synthesis of new analogues and for analytical purposes. These transformations can target the N-methyl group, the aromatic tolyl ring, or the methanesulfonyl moiety.
Alkylation reactions can be employed to modify the molecule, for instance, by introducing different alkyl groups in place of the methyl group on the nitrogen atom. research-solution.com Derivatization is also a common strategy for enhancing the volatility and chromatographic behavior of sulfonamides for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.netresearchgate.net This can be achieved through reactions like silylation, which replaces the active hydrogen in related primary or secondary sulfonamides with a trimethylsilyl (B98337) group. gcms.cz While this compound lacks a reactive N-H bond, derivatization of the aromatic ring or other parts of the molecule remains a possibility.
The tolyl group can undergo electrophilic aromatic substitution reactions. The methyl group on the tolyl ring is an ortho-, para-director, meaning that incoming electrophiles will preferentially add at positions 2, 4, and 6 of the tolyl ring. The sulfonamide group is a deactivating meta-director, which would direct incoming electrophiles to the positions 2 and 6 of the tolyl ring. The interplay of these directing effects would influence the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation.
Exploration of Novel Chemical Reactivities
Recent advances in photoredox catalysis have opened up new avenues for the reactivity of sulfonamides, moving beyond traditional transformations. One such novel reaction is the visible-light-mediated deamination of N-acylsulfonamides for the arylation of sulfonamides with boronic acids, which proceeds via an N–S bond cleavage. rsc.org This catalyst-free approach generates a sulfonyl radical that can then participate in cross-coupling reactions. rsc.org It is plausible that this compound could undergo a similar N-S bond cleavage under photocatalytic conditions, providing a novel route to functionalized sulfones.
The formation of a photo-excitable complex between the sulfonamide, a boronic acid, and a base is a key step in this process, leading to the generation of sulfonyl radicals. rsc.org The application of this methodology to this compound could lead to the synthesis of a variety of diaryl sulfones.
Catalytic Transformations Utilizing Sulfonamide Substrates
The sulfonamide moiety is a versatile directing group in a variety of transition metal-catalyzed reactions, enabling the functionalization of otherwise unreactive C-H bonds. These catalytic transformations offer efficient and atom-economical methods for the synthesis of complex molecules from simple sulfonamide precursors.
A notable example is the intramolecular aminoarylation of unactivated alkenes with aryl sulfonamides, which can be achieved through photoredox catalysis. nih.gov This reaction involves the formation of a nitrogen-centered radical that initiates a cascade to form new C-N and C-C bonds. nih.gov While this specific reaction often utilizes N-acylsulfonamides, the underlying principles could be adapted for analogues of this compound.
Furthermore, nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of N-aryl sulfonamides. princeton.edu Photosensitized nickel catalysis allows for the C-N bond formation between sulfonamides and aryl electrophiles under mild conditions. princeton.edu This method is tolerant of a wide range of functional groups and can be applied to complex molecules. princeton.eduthieme-connect.de It is conceivable that this compound could be synthesized or further functionalized using such nickel-catalyzed cross-coupling strategies.
Below is a table summarizing various catalytic transformations that utilize sulfonamide substrates, which could potentially be applied to this compound or its analogues.
| Catalytic Transformation | Catalyst System | Substrate Scope | Potential Application to this compound |
| Intramolecular Aminoarylation | Photoredox Catalyst (e.g., Ru(bpy)3(PF6)2) | N-Acylsulfonamides with unactivated alkenes | Synthesis of complex cyclic sulfonamides from derivatives of the target compound. |
| Nickel-Catalyzed Sulfonamidation | NiCl2(glyme)/Ligand, Photosensitizer | Aryl and heteroaryl halides, various sulfonamides | Synthesis of this compound or its arylated derivatives. |
| Catalyst-Free Arylation | Visible Light | N-Acylsulfonamides, Boronic Acids | A novel method for the synthesis of diaryl sulfones from the target compound. |
Mechanistic Studies of Specific Reactions
Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and expanding the scope of transformations involving sulfonamides. Mechanistic studies of reactions involving compounds analogous to this compound provide valuable insights into its potential chemical behavior.
The hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates, which share the N-methyl-N-arylsulfonyl moiety, has been studied in detail. rsc.org The hydrolysis proceeds through both spontaneous and base-catalyzed pathways, with the base-catalyzed reaction involving a rate-limiting formation of a tetrahedral intermediate upon nucleophilic attack of a hydroxide (B78521) ion at the carbamate (B1207046) carbonyl carbon. rsc.org For certain substrates, the decomposition of this intermediate with the sulfonamide anion acting as the leaving group is rate-limiting. rsc.org These findings suggest that reactions at the sulfonyl group of this compound would likely proceed through similar tetrahedral intermediates.
The decomposition of N-methyl-N-nitrosotoluene-p-sulphonamide in basic media has also been investigated, revealing both hydrolysis and transnitrosation reactions. rsc.org The hydrolysis occurs via nucleophilic attack of hydroxide at the sulfonyl sulfur, while transnitrosation involves the transfer of the nitroso group to an amine. rsc.org These studies highlight the electrophilic nature of the sulfur atom in the sulfonamide group and the potential for nucleophilic attack at this center.
In the context of nickel-catalyzed cross-coupling reactions, mechanistic studies suggest the involvement of an energy-transfer mechanism where C-N bond reductive elimination occurs from a triplet excited Ni(II) complex. princeton.edu This photochemical pathway allows for the formation of N-aryl sulfonamides under mild conditions.
Applications and Advanced Chemical Research Potential of N Methyl N 3 Tolyl Methanesulphonamide
Utilization as a Synthetic Reagent or Intermediate in Organic Synthesis
N-Methyl-N-(3-tolyl)methanesulphonamide serves as a valuable intermediate in organic synthesis, providing a versatile platform for the introduction of the N-methyl-N-(3-tolyl)sulfonamido moiety into more complex molecular architectures. The synthesis of related sulfonamides often involves the reaction of a sulfonyl chloride with an appropriate amine. For instance, the synthesis of N-methylmethanesulfonamide can be achieved by the dropwise addition of methanesulfonyl chloride to a solution of methylamine (B109427) in ethanol. chemicalbook.com This general principle can be adapted for the synthesis of this compound, likely by reacting methanesulfonyl chloride with N-methyl-3-toluidine.
The N-methyl-methanesulfonamide group, a core component of the title compound, has been incorporated into complex molecules, such as impurities found during the synthesis of the drug Sumatriptan. researchgate.net This highlights the role of such sulfonamide structures as key building blocks in the preparation of pharmaceutically relevant compounds. The reactivity of the sulfonamide group and the potential for functionalization of the tolyl ring offer multiple avenues for synthetic transformations, enabling its use in the construction of diverse molecular frameworks.
Table 1: Potential Synthetic Reactions Involving this compound
| Reaction Type | Reactants | Potential Product Class |
| Aromatic Substitution | This compound, Electrophile | Functionalized aromatic sulfonamides |
| N-Alkylation/Arylation | This compound, Alkyl/Aryl Halide | Tertiary sulfonamides |
| Metal-catalyzed Cross-Coupling | Halogenated this compound, Coupling Partner | Biaryl or vinyl sulfonamides |
This table presents hypothetical reactions based on the known reactivity of sulfonamides and aromatic compounds.
Scaffold Design for Structure-Property Relationship Studies in Chemical Design
The rigid and well-defined geometry of the this compound scaffold makes it an excellent candidate for structure-property relationship (SPR) and structure-activity relationship (SAR) studies. nih.gov In medicinal chemistry and materials science, understanding how modifications to a core structure influence its biological activity or physical properties is crucial.
The tolyl group offers a site for systematic modification, for example, by introducing various substituents at different positions on the aromatic ring. The sulfonamide linkage provides a stable connection point for other molecular fragments. By synthesizing a library of derivatives of this compound and evaluating their properties, researchers can elucidate key structural features responsible for a desired outcome. For instance, in drug design, such studies can identify which substitutions on the tolyl ring enhance binding to a biological target. nih.gov
Exploration of Non-Biological Applications in Materials Science
The unique structural and electronic properties of this compound suggest its potential for applications in materials science, particularly in the realms of molecular recognition and the design of chemical probes.
Molecular Recognition and Supramolecular Assembly based on Intermolecular Interactions
The sulfonamide group is a known hydrogen bond donor and acceptor, capable of participating in predictable intermolecular interactions. These non-covalent interactions are the foundation of supramolecular chemistry and crystal engineering. The assembly of molecules of this compound in the solid state could lead to the formation of well-ordered crystalline structures with potential applications in areas such as nonlinear optics or as host lattices for guest molecules. The interplay of hydrogen bonding from the sulfonamide and potential π-π stacking interactions from the tolyl ring could be exploited to control the self-assembly process.
Design Principles for Chemical Probes and Tools
Chemical probes are essential tools for studying biological systems. The this compound scaffold could be functionalized to create such probes. For example, the incorporation of a fluorescent reporter group onto the tolyl ring could yield a molecule capable of imaging specific cellular environments or processes. The sulfonamide portion of the molecule can be designed to interact with specific biological targets, making the probe selective. The design of such probes often relies on a modular approach, where the core scaffold provides the basic structure, and various functional groups are appended to confer specific properties like targeting, reporting, and cell permeability.
Assessment of Compound Suitability for Research Applications
The practical utility of any chemical compound in research is heavily dependent on its synthetic accessibility.
Evaluation of Synthetic Accessibility Metrics
The synthetic accessibility of this compound is considered to be relatively high. The starting materials, methanesulfonyl chloride and N-methyl-3-toluidine, are commercially available and the reaction to form the sulfonamide bond is typically straightforward and high-yielding. chemicalbook.com This ease of synthesis is a significant advantage for its use in research, as it allows for the cost-effective production of the compound and its derivatives in sufficient quantities for various studies. The straightforward synthetic route also facilitates the creation of libraries of related compounds for structure-property relationship investigations.
General Assessment of Chemical Properties for Research Use
Detailed information regarding the chemical and physical properties, research findings, and potential applications for this compound is not available in the reviewed scientific literature.*
Future Research Directions and Perspectives
Development of Asymmetric Synthesis Methodologies
The synthesis of enantiomerically pure sulfonamides is of paramount importance, as stereochemistry often dictates biological activity and pharmacological profiles. While traditional methods for sulfonamide synthesis are well-established, the development of efficient and highly selective asymmetric methodologies remains a significant area of research. Future work in this domain, particularly for compounds like N-Methyl-N-(3-tolyl)methanesulphonamide where chirality could be introduced, will likely focus on several key strategies.
One promising approach is the use of chiral auxiliaries. For instance, processes have been developed for the asymmetric synthesis of sulfinamides using natural products like (-)-quinine as a recoverable and recyclable auxiliary, achieving excellent yields and high enantioselectivity. nih.gov This strategy could be adapted for the synthesis of chiral sulfonamides. Another expanding area is organocatalysis, where small chiral organic molecules are used to catalyze stereoselective transformations. The development of novel P-chiral, N-phosphoryl sulfonamide Brønsted acids for asymmetric transfer hydrogenation reactions showcases the potential of metal-free catalysis in creating complex chiral molecules. mcgill.ca Furthermore, late-stage diversification of existing drug molecules through asymmetric condensation to install sulfur stereogenic centers is a powerful tool for expanding chemical space. nih.gov These methodologies represent a unified and viable approach to accessing a wide range of chiral sulfur pharmacophores. nih.gov
| Methodology | Description | Key Advantages | Representative Catalyst/Auxiliary |
|---|---|---|---|
| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | High enantioselectivity; auxiliary can often be recovered and reused. nih.gov | (-)-Quinine nih.gov |
| Organocatalysis | Uses small, metal-free chiral organic molecules to catalyze asymmetric transformations. | Environmentally benign; avoids metal contamination; mild reaction conditions. mcgill.ca | P-chiral Brønsted Acids mcgill.ca |
| Asymmetric Condensation | Stereoselective formation of a bond, often catalyzed, to create a chiral center, particularly useful for late-stage functionalization. | Tolerates a wide range of functional groups; applicable to complex molecules. nih.gov | Pentanidium Organocatalyst nih.gov |
Advanced Characterization Techniques for Dynamic Processes
The structural and electronic properties of N-aryl sulfonamides are influenced by dynamic processes, such as restricted rotation around the sulfur-nitrogen (S-N) and nitrogen-aryl (N-C) bonds. These conformational dynamics can significantly impact how the molecule interacts with its environment, including biological receptors. Future research will increasingly rely on a synergistic combination of advanced spectroscopic methods and computational chemistry to elucidate these processes.
Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for quantifying the energetic barriers of conformational exchange. Studies on functionalized sulfonamides have successfully used dynamic NMR to observe the effects of restricted rotation around single bonds, allowing for the calculation of the free energy of activation (ΔG‡) for these processes. tandfonline.com For a molecule like this compound, variable-temperature NMR experiments could provide precise data on the rotational barriers of the tolyl group, offering insights into its conformational preferences.
Computational Chemistry , particularly Density Functional Theory (DFT), has become indispensable for complementing experimental data. researchgate.net DFT calculations can be used to optimize molecular geometries, predict vibrational frequencies for comparison with IR and Raman spectra, and calculate NMR chemical shifts. researchgate.netmdpi.com These theoretical studies provide a detailed picture of the molecule's electronic structure, orbital interactions, and noncovalent interactions that govern its crystalline structure and conformational states. rsc.org Molecular docking studies, another computational tool, can predict the binding conformations and affinities of sulfonamide derivatives with biological targets like enzymes, providing a structural basis for their activity. nih.gov
| Technique | Information Provided | Application to this compound |
|---|---|---|
| Dynamic NMR (DNMR) | Quantitative data on the kinetics of conformational exchange, including rotational energy barriers (ΔG‡). tandfonline.com | Determine the energy barrier for rotation around the N-C(tolyl) bond. |
| Density Functional Theory (DFT) | Optimized molecular geometry, predicted spectroscopic data (IR, NMR), electronic properties, and interaction energies. researchgate.netmdpi.com | Correlate experimental spectra with theoretical calculations; model conformational landscapes. |
| X-ray Crystallography | Precise solid-state structure, bond lengths, bond angles, and intermolecular interactions in the crystal lattice. mdpi.com | Elucidate the preferred solid-state conformation and packing motifs. |
| Molecular Docking | Predicts binding modes and affinities of a molecule to a biological target (e.g., protein active site). nih.gov | Hypothesize potential biological targets and mechanisms of action. |
Integration of Machine Learning in Predictive Chemistry for Sulfonamides
The application of machine learning (ML) and artificial intelligence (AI) is rapidly transforming chemical research, enabling the prediction of molecular properties and accelerating the discovery of new compounds. For sulfonamides, ML models are being developed to forecast a wide range of characteristics, from physicochemical properties to biological activities and environmental fate.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are at the forefront of this effort. researchgate.netnih.gov These models establish mathematical correlations between a compound's structural features (described by topological indices or molecular fingerprints) and its properties. researchgate.netnih.gov By training algorithms on datasets of known sulfonamides, researchers can create models that predict the activity of novel, untested compounds. Various ML models, including Random Forest (RF), Artificial Neural Networks (ANN), and Support Vector Machines (SVM), have been successfully trained to identify sulfonamide-like molecules with high accuracy (over 99%). researchgate.net
Future research will focus on refining these models by incorporating larger and more diverse datasets. For instance, ML models are being developed to predict the adsorption of sulfonamide antibiotics by materials like biochar, which is crucial for environmental remediation strategies. nih.govcityu.edu.hk These data-driven approaches can significantly reduce the time and cost associated with experimental screening, guiding synthetic efforts toward molecules with optimized properties. researchgate.net
| Machine Learning Model | Application | Predicted Properties | Reported Accuracy |
|---|---|---|---|
| Random Forest (RF) | Identification of potential antimicrobial compounds; prediction of adsorption efficiency. researchgate.netresearchgate.net | Biological activity; adsorption capacity. | ~99.30% for activity prediction. researchgate.net |
| Artificial Neural Network (ANN) | Classification of molecules as sulfonamide-like; prediction of biological inhibitors. researchgate.net | Structural similarity; biological activity. | ~99.55% for activity prediction. researchgate.net |
| Support Vector Machine (SVM) | Detection of sulfonamide-like molecules from chemical libraries. researchgate.net | Structural classification. | ~99.33% for activity prediction. researchgate.net |
| Generative Adversarial Network (GAN) | Data augmentation for training other ML models, especially with small datasets. nih.govresearchgate.net | Generation of synthetic data to improve model performance. | Improves predictive performance of other models. nih.gov |
Exploration of Interdisciplinary Research Avenues with Sulfonamide Derivatives
The structural versatility of the sulfonamide scaffold makes it an attractive candidate for exploration in a variety of interdisciplinary fields beyond its traditional role in medicine. Future research on derivatives of this compound could unlock novel applications in materials science, chemical biology, and catalysis.
In Medicinal Chemistry , the sulfonamide group is a well-known bioisostere for carboxylic acids and amides, and it is a key component in inhibitors of enzymes such as carbonic anhydrases and proteases. mdpi.com Computational and experimental analyses of newly synthesized sulfonamide derivatives continue to explore their potential as enzyme inhibitors and their ability to bind to DNA. mdpi.com The development of sulfonamide-metal complexes, for example with Ruthenium(III), has also been shown to enhance biological activity, opening avenues for new metallodrugs.
In Materials Science , the unique electronic and hydrogen-bonding properties of sulfonamides can be leveraged. For example, research into the adsorption of sulfonamides onto biochar is not only relevant for environmental cleanup but also provides fundamental data on the interactions between organic molecules and carbon-based materials. nih.gov This knowledge could inform the design of new functional materials for sensing, separation, or catalysis.
In Chemical Biology , sulfonamide derivatives can be designed as molecular probes to study biological systems. Their ability to interact with biomolecules can be fine-tuned through synthetic modification. Studies investigating the binding of sulfonamide derivatives to DNA, using both experimental techniques and molecular docking, help to elucidate the mechanisms of action for potential therapeutic agents. mdpi.com
| Research Area | Potential Application | Rationale |
|---|---|---|
| Medicinal Chemistry | Design of novel enzyme inhibitors (e.g., for proteases, carbonic anhydrases). | The sulfonamide group can act as a transition-state analog or zinc-binding group in enzyme active sites. mdpi.com |
| Metallodrug Development | Synthesis of metal-sulfonamide complexes with enhanced biological activity. | Coordination with a metal center can alter the electronic properties and steric profile of the sulfonamide ligand, potentially improving target affinity. |
| Materials Science | Development of functional polymers or surface coatings; sensors for specific analytes. | Strong hydrogen bonding capabilities and tunable electronic properties are suitable for creating ordered materials. |
| Environmental Chemistry | Design of selective adsorbents for pollutant capture. | Understanding the interactions of sulfonamides with materials like biochar can guide the creation of targeted environmental remediation technologies. nih.gov |
| Chemical Biology | Development of molecular probes to study DNA-protein interactions or enzyme function. | The sulfonamide scaffold can be functionalized with fluorophores or affinity tags to track its behavior in biological systems. mdpi.com |
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for N-Methyl-N-(3-tolyl)methanesulphonamide, and how are intermediates and final products characterized?
- Methodology :
- Synthetic Routes : A common approach involves nucleophilic substitution between methanesulfonyl chloride and N-methyl-3-toluidine. Reaction conditions (e.g., anhydrous solvents like dichloromethane, temperatures of 0–25°C) are critical to minimize side reactions .
- Characterization :
- HPLC : Used to monitor reaction progress and confirm purity (>95%) by comparing retention times with standards .
- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., methyl group integration at δ 2.3–2.5 ppm for the tolyl substituent) .
- Yield Optimization : Reflux in acetonitrile with triethylamine as a base improves yields to 70–85% .
Q. How do steric and electronic effects of the 3-tolyl group influence the reactivity of this compound in substitution reactions?
- Methodology :
- Steric Effects : The meta-methyl group on the tolyl ring reduces steric hindrance compared to ortho-substituted analogs, favoring nucleophilic attack at the sulfonamide sulfur .
- Electronic Effects : Electron-donating methyl groups enhance the electron density of the sulfonamide group, increasing susceptibility to oxidation (e.g., with KMnO to form sulfones) .
- Experimental Validation : Comparative studies with para-tolyl analogs show 20–30% faster reaction rates in SN2 mechanisms due to reduced steric crowding .
Advanced Research Questions
Q. What strategies improve reaction yields of this compound in scaled-up syntheses?
- Methodology :
- Solvent Selection : Switching from DMSO to acetonitrile reduces viscosity, improving mixing and heat dissipation in gram-scale reactions .
- Catalytic Additives : Adding 1–2 mol% DMAP (4-dimethylaminopyridine) accelerates sulfonylation, reducing reaction time from 24 to 8 hours .
- Workflow Table :
| Parameter | Small Scale (mg) | Large Scale (g) |
|---|---|---|
| Solvent | DCM | Acetonitrile |
| Temperature | 0–25°C | Reflux (82°C) |
| Yield | 70% | 85% |
Q. How can contradictions in reported biological activities of this compound derivatives be resolved?
- Methodology :
- Structural Analysis : Compare substituent effects using analogs (e.g., para-methoxy vs. meta-methyl groups) to isolate bioactivity drivers. For example, meta-substituted derivatives show 3x higher antimicrobial activity than para-substituted ones due to improved membrane penetration .
- Data Normalization : Standardize assay conditions (e.g., MIC testing at pH 7.4 vs. 6.8) to account for pH-dependent solubility differences .
- Case Study : Discrepancies in IC values for kinase inhibition (1–10 μM range) were resolved by controlling ATP concentrations across studies .
Q. Which computational methods predict the binding affinity of this compound with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes like carbonic anhydrase. The sulfonamide group forms hydrogen bonds with active-site zinc ions (binding energy: −8.2 kcal/mol) .
- MD Simulations : GROMACS-based simulations (100 ns) reveal stable binding conformations in aqueous environments, correlating with experimental IC data .
- QSAR Models : Hammett constants (σ) for substituents predict logP values (R = 0.89), guiding lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
